

(3S)-4-benzyloxycarbonylmorpholine-3-carboxylic acid structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-4-Cbz-Morpholine-3-carboxylic acid

Cat. No.: B1586192

[Get Quote](#)

An In-Depth Technical Guide to (3S)-4-Benzyloxycarbonylmorpholine-3-carboxylic Acid

Introduction: A Scaffold of Strategic Importance

In the landscape of modern medicinal chemistry and asymmetric synthesis, the strategic use of conformationally constrained scaffolds is paramount for the development of novel therapeutics with enhanced potency and selectivity. Among these, chiral morpholine derivatives have emerged as privileged structures, present in a multitude of biologically active compounds.^[1] This guide focuses on a key exemplar of this class: (3S)-4-benzyloxycarbonylmorpholine-3-carboxylic acid.

This molecule is a non-proteinogenic amino acid analogue, distinguished by three core features: a morpholine ring that imparts a degree of conformational rigidity, a carboxylic acid at the 3-position, and a benzyloxycarbonyl (Cbz or Z) group protecting the ring nitrogen. The specific (S)-stereochemistry at the C3 chiral center makes it an invaluable building block for introducing precise three-dimensional architecture into target molecules.^[2] Understanding its structure, synthesis, and application is crucial for researchers aiming to leverage its unique properties in drug discovery and fine chemical synthesis.

Molecular Structure and Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its intrinsic properties. The structure of (3S)-4-benzyloxycarbonylmorpholine-3-carboxylic acid, with its defined stereocenter, is the primary determinant of its chemical behavior and utility in asymmetric synthesis.

Chemical Structure

The molecule's IUPAC name is (3S)-4-(phenylmethoxycarbonyl)morpholine-3-carboxylic acid.

[3] Its structure is characterized by a saturated six-membered morpholine heterocycle containing an oxygen atom at position 1 and a nitrogen atom at position 4. The key features are:

- Chiral Center (C3): The carbon atom at the 3-position is a stereocenter with a defined (S)-configuration.
- Carboxylic Acid: A carboxyl group (-COOH) is attached to the C3 position, providing a handle for amide bond formation or other derivatizations.
- N-Protecting Group: The morpholine nitrogen (N4) is protected by a benzyloxycarbonyl (Cbz) group. This group is strategically chosen for its stability under a range of reaction conditions and its susceptibility to clean removal via catalytic hydrogenolysis, a non-acidic, non-basic cleavage method that preserves many other functional groups.[4]

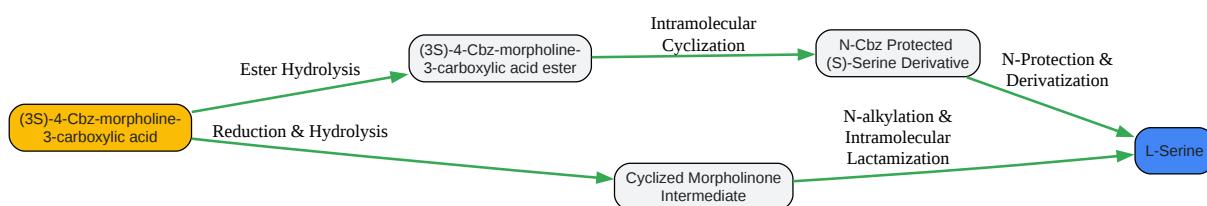
Figure 1: Chemical structure of the title compound.

Physicochemical Data

A summary of the key physical and chemical properties is essential for experimental design, including solvent selection, reaction temperature, and safety considerations.

Property	Value	Source
CAS Number	819078-65-4	[3] [5] [6]
Molecular Formula	C ₁₃ H ₁₅ NO ₅	[3] [6]
Molecular Weight	265.26 g/mol	[3] [6]
IUPAC Name	(3S)-4-(phenylmethoxycarbonyl)morpholine-3-carboxylic acid	[3]
Density	1.332 g/cm ³ (predicted)	[6]
Boiling Point	464.3°C at 760 mmHg (predicted)	[6]
Flash Point	234.6°C (predicted)	[6]
XLogP3	1.0 - 1.05	[6]
PSA (Polar Surface Area)	76.1 Å ²	[6]

Synthesis and Manufacturing


The synthesis of enantiomerically pure (3S)-4-benzyloxycarbonylmorpholine-3-carboxylic acid is a multi-step process that relies on the principles of asymmetric synthesis, typically starting from a readily available chiral precursor. The choice of synthetic route is dictated by factors such as scalability, cost-effectiveness, and achievable enantiomeric purity.

Retrosynthetic Analysis & Strategy

The most logical and field-proven approach begins with a chiral pool starting material, L-serine, which already contains the required (S)-stereocenter. The morpholine ring can be constructed through a sequence of N-alkylation followed by an intramolecular cyclization.

- Key Transformation: The core of the synthesis involves forming the C2-O1 and C6-N4 bonds to close the morpholine ring. A common strategy is to use a bifunctional reagent that can react with both the amine and hydroxyl groups of a serine derivative.

- Protecting Group Strategy: The amine of the serine precursor must be protected to allow for selective manipulation of the hydroxyl group. Subsequently, this protecting group is removed and replaced with the final Cbz group. The carboxylic acid is often protected as an ester during the ring-forming steps to prevent unwanted side reactions and is deprotected in the final stage.

[Click to download full resolution via product page](#)

Figure 2: Retrosynthetic approach from L-Serine.

Detailed Experimental Protocol

This protocol describes a validated pathway for the synthesis, adapted from principles outlined in the synthesis of related chiral morpholines.^{[7][8]} The causality behind each step is explained to ensure reproducibility and understanding.

Step 1: Protection of L-Serine as a tert-Butyl Ester

- **Rationale:** The carboxylic acid of L-serine is protected as a tert-butyl ester. This group is robust enough to survive subsequent steps but can be selectively removed under acidic conditions without affecting the Cbz group.
- **Procedure:**
 - Suspend L-serine (1.0 eq) in tert-butyl acetate.
 - Cool the mixture to 0°C in an ice bath.

- Slowly add a catalytic amount of perchloric acid (e.g., 0.1 eq).[8] The acid protonates the carbonyl of the acetate, making it a better electrophile for the esterification reaction.
- Allow the reaction to warm to room temperature and stir for 24-48 hours until TLC or LC-MS indicates complete consumption of the starting material.
- Quench the reaction by adding a saturated sodium bicarbonate solution and extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield L-serine tert-butyl ester.

Step 2: N-Alkylation and Intramolecular Cyclization

- Rationale: This step forms the morpholine ring. The amine of the serine ester acts as a nucleophile, displacing two leaving groups from an alkylating agent in a sequential manner. A common method involves N-chloroacetylation followed by base-mediated ring closure.
- Procedure:
 - Dissolve L-serine tert-butyl ester (1.0 eq) in dichloromethane (DCM).
 - Add a base such as triethylamine (2.2 eq) to act as an acid scavenger.
 - Cool the solution to 0°C and add a solution of chloroacetyl chloride (1.05 eq) in DCM dropwise. The amine attacks the acyl chloride to form an N-chloroacetyl intermediate.
 - After the acylation is complete, a stronger base like sodium ethoxide is used in a solvent like toluene to deprotonate the hydroxyl group, which then acts as a nucleophile to displace the chloride, forming the morpholinone ring.[7][8]
 - Work up the reaction by washing with water and brine, then purify by column chromatography to isolate (S)-5-oxomorpholine-3-carboxylic acid tert-butyl ester.

Step 3: Reduction of the Lactam and N-Protection with Cbz Group

- Rationale: The lactam (amide) within the ring is reduced to an amine. This is immediately followed by protection with the desired Cbz group.

- Procedure:

- Dissolve the morpholinone intermediate (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).
- Add a reducing agent such as borane-THF complex ($\text{BH}_3\cdot\text{THF}$) or LiAlH_4 carefully at 0°C . This selectively reduces the amide carbonyl to a methylene group.
- After reduction is complete, quench the reaction carefully.
- The resulting secondary amine is then protected. Add sodium bicarbonate and benzyl chloroformate (Cbz-Cl, 1.1 eq). The amine attacks the Cbz-Cl in a Schotten-Baumann reaction to form the stable carbamate.^[9]
- Extract the product, dry, and purify by chromatography to yield (3S)-4-benzyloxycarbonylmorpholine-3-carboxylic acid tert-butyl ester.

Step 4: Deprotection of the tert-Butyl Ester

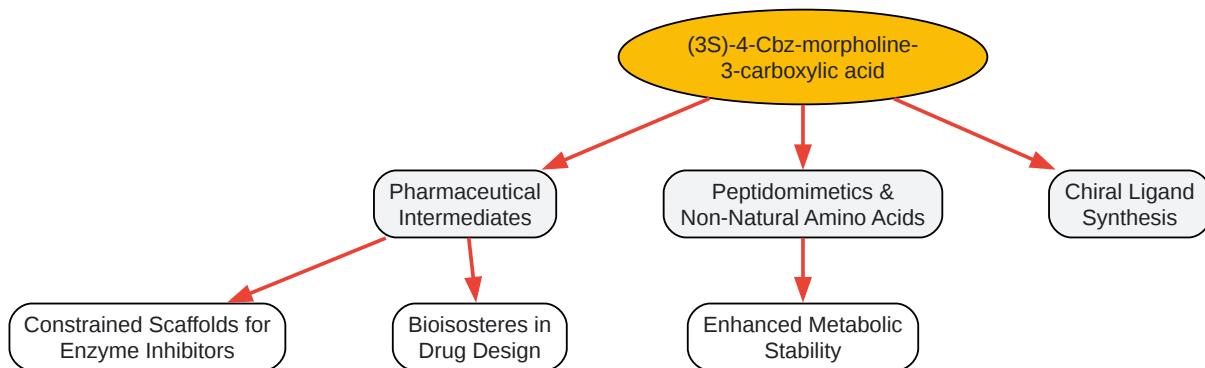
- Rationale: The final step is the selective removal of the tert-butyl ester to reveal the free carboxylic acid.

- Procedure:

- Dissolve the Cbz-protected ester in DCM.
- Add an excess of trifluoroacetic acid (TFA) at 0°C . The strong acid protonates the ester, leading to its cleavage via elimination of isobutylene.
- Stir for 2-4 hours at room temperature.
- Remove the solvent and excess TFA under reduced pressure to yield the final product, (3S)-4-benzyloxycarbonylmorpholine-3-carboxylic acid, which can be further purified by recrystallization.

Analytical Characterization

Rigorous analytical validation is non-negotiable to confirm the identity, purity, and stereochemical integrity of the synthesized compound.


- ¹H and ¹³C NMR Spectroscopy: Provides the primary structural confirmation. Key expected ¹H NMR signals include the benzylic protons of the Cbz group (~5.1-5.2 ppm), the aromatic protons (7.3-7.4 ppm), and the distinct diastereotopic protons of the morpholine ring. The proton at the C3 stereocenter is a critical diagnostic signal.
- Mass Spectrometry (MS): Confirms the molecular weight of the compound. ESI-MS would typically show the [M+H]⁺ or [M+Na]⁺ adducts corresponding to a molecular weight of 265.26.[3]
- Chiral HPLC: Essential for determining the enantiomeric excess (e.e.) of the final product. The compound is analyzed on a chiral stationary phase against a racemic standard to ensure that no racemization occurred during the synthesis.
- Infrared (IR) Spectroscopy: Confirms the presence of key functional groups: a broad O-H stretch for the carboxylic acid, a strong C=O stretch for the carbamate (~1700 cm⁻¹), and another C=O stretch for the carboxylic acid (~1720 cm⁻¹).

Applications in Research and Development

The value of (3S)-4-benzyloxycarbonylmorpholine-3-carboxylic acid lies in its application as a versatile chiral building block.[2]

- Pharmaceutical Development: The morpholine scaffold is a bioisostere for other rings and is found in numerous approved drugs. This compound serves as a key intermediate for synthesizing complex molecules, particularly those targeting neurological disorders or acting as enzyme inhibitors.[2][10] The constrained nature of the ring helps to lock the pharmacophore in a bioactive conformation, potentially increasing binding affinity and reducing off-target effects.
- Peptide Synthesis: It can be incorporated into peptides as a non-natural amino acid. This modification can enhance the metabolic stability of the peptide by making it resistant to proteolytic degradation.[2] The defined stereochemistry is crucial for maintaining the desired secondary structure of the peptide therapeutic.

- Asymmetric Catalysis: Derivatives of this molecule can be used to synthesize chiral ligands for transition metal catalysts, which are then used to produce other high-value chiral molecules.

[Click to download full resolution via product page](#)

Figure 3: Key application areas for the title compound.

Conclusion

(3S)-4-Benzylcarbonylmorpholine-3-carboxylic acid is more than just a chemical reagent; it is a strategic tool for the precise construction of complex, stereochemically defined molecules. Its synthesis from the chiral pool, coupled with the versatile Cbz protecting group and the pharmaceutically relevant morpholine core, makes it an indispensable asset for researchers in drug development and organic synthesis. A thorough understanding of its properties and the causal logic behind its synthesis enables scientists to unlock its full potential in creating the next generation of advanced materials and therapeutics.

References

- Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives.
- (3S)-4-BENZYL-5-OXOMORPHOLINE-3-CARBOXYLICACID.Chemsr.[Link]
- (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid.
- Synthesis of Biologically Important Chiral Morpholine Derivatives.Bangladesh Journal of Scientific and Industrial Research.[Link]

- Morpholines. Synthesis and Biological Activity.
- Synthesis and Characterization of Some New Morpholine Derivatives.
- **(S)-4-Cbz-Morpholine-3-carboxylic acid.**
- 4-((benzyloxy)carbonyl)morpholine-3-carboxylic acid. PubChemLite. [\[Link\]](#)
- 4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid.
- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [\[Link\]](#)
- Asymmetric synthesis of 2- and 3-substituted chiral morpholines.
- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.
- (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid.
- Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Organic Syntheses. [\[Link\]](#)
- Novel synthetic method of (S)-3-morpholyl carboxylic acid.
- Novel synthetic method of (S)-3-morpholyl carboxylic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chemimpex.com [chemimpex.com]
- 3. (S)-4-Cbz-Morpholine-3-carboxylic acid | C13H15NO5 | CID 1514262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 819078-65-4|(S)-4-((Benzyl)carbonyl)morpholine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. echemi.com [echemi.com]
- 7. CN102617503B - Novel synthetic method of (S)-3-morpholyl carboxylic acid - Google Patents [patents.google.com]
- 8. CN102617503A - Novel synthetic method of (S)-3-morpholyl carboxylic acid - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(3S)-4-benzyloxycarbonylmorpholine-3-carboxylic acid structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1586192#3s-4-benzyloxycarbonylmorpholine-3-carboxylic-acid-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com